molecular formula C16H15N5O2 B2897875 N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide CAS No. 1421458-13-0

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2897875
CAS No.: 1421458-13-0
M. Wt: 309.329
InChI Key: OYWVJGJTYARWJO-UHFFFAOYSA-N
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Description

N-(2-(1H-Pyrazol-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide is a heterocyclic acetamide derivative featuring a pyrimidine core substituted with a pyrazole ring at the 2-position and a 4-methoxyphenylacetamide group.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(2-pyrazol-1-ylpyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c1-23-14-5-3-12(4-6-14)9-15(22)20-13-10-17-16(18-11-13)21-8-2-7-19-21/h2-8,10-11H,9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWVJGJTYARWJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CN=C(N=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Construction of the Pyrimidine Moiety: The pyrimidine ring is often constructed via a cyclization reaction involving a suitable precursor such as a β-ketoester or an amidine.

    Coupling of Pyrazole and Pyrimidine: The pyrazole and pyrimidine rings are then coupled through a nucleophilic substitution reaction, often using a halogenated pyrimidine derivative.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a Friedel-Crafts acylation reaction, where the acetamide linkage is formed by reacting the methoxyphenyl acetic acid with an amine derivative of the pyrazole-pyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the design of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural differences and similarities with compounds identified in the evidence:

Compound Name Core Structure Key Substituents Potential Pharmacological Role Reference
N-(2-(1H-Pyrazol-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide (Target) Pyrimidine-Pyrazole 4-Methoxyphenylacetamide Kinase inhibition (hypothetical)
(8-Methoxy-2-methyl-5-quinolinyl)-1H-pyrazol-1-yl]-N-(2-methyl-2H-1,2,3-triazol-4-yl)acetamide Quinoline-Pyrazole-Triazole Quinoline, Triazole Unspecified (structural analogue)
1-(4-(((4-chlorophenyl)thio)methyl)-6-hydroxypyrimidin-2-yl)-3-(4-methoxyphenyl)guanidine Pyrimidine-Thioether Chlorophenyl, Guanidine CDK5/p25 inhibition
N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide Thiazole-Pyrazole Thiazole, Methylphenylpyrazole Anti-inflammatory (hypothetical)
2-(4-methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide (4-Methoxybutyrylfentanyl) Piperidine-Acetamide Piperidine, Phenylethyl Opioid receptor agonist

Key Observations:

  • Pyrimidine vs. Quinoline/Triazole Cores: The target compound’s pyrimidine-pyrazole core contrasts with quinoline-triazole hybrids (e.g., ), which may confer distinct binding affinities due to planar aromaticity differences .
  • Methoxy vs.
  • Acetamide Linker Variations : The target’s acetamide linker differs from thiazole () or piperidine () linkers, which could influence metabolic stability and bioavailability .

Pharmacological and Functional Differences

  • Kinase Inhibition Potential: While the target compound shares pyrimidine motifs with CDK5/p25 inhibitors (e.g., ’s thienoquinolones), its lack of a thioether or guanidine group suggests a divergent mechanism, possibly targeting other kinases like JAK or EGFR .
  • Opioid Receptor Activity : Unlike 4-methoxybutyrylfentanyl (), the target compound lacks a piperidine-phenylethyl motif critical for opioid receptor binding, ruling out mu-opioid agonism .

Biological Activity

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article explores its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C14H15N5OC_{14}H_{15}N_5O and its unique structural components, which include a pyrazole ring, a pyrimidine moiety, and a methoxyphenyl group. The presence of these functional groups is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrazole have been shown to exhibit significant inhibitory effects on cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. Specifically, compounds similar to this compound demonstrated potent CDK2 inhibition with IC50 values in the low nanomolar range, indicating strong antiproliferative effects against various cancer cell lines.

Table 1: Comparison of Anticancer Activity

CompoundTarget KinaseIC50 (µM)Cell Lines TestedNotes
Compound ACDK20.005A2780Selective inhibition
Compound BCDK20.067H460Moderate activity
This compoundCDK2TBDTBDPotential lead compound

The mechanism underlying the anticancer activity of this compound appears to involve the induction of apoptosis and cell cycle arrest. Studies indicate that it reduces the phosphorylation of retinoblastoma protein, leading to cell cycle arrest at the S and G2/M phases. This action is critical for preventing the proliferation of cancer cells.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has also been studied for its anti-inflammatory effects. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in various inflammatory diseases.

Table 2: Anti-inflammatory Activity

CompoundCytokine Inhibition (%)Concentration (µM)
Compound CTNF-α: 76%10
Compound DIL-6: 86%10
This compoundTBDTBD

Case Studies and Research Findings

Several case studies have explored the biological activity of similar compounds in clinical settings:

  • Case Study on CDK Inhibition : A study demonstrated that specific pyrazole derivatives significantly inhibited CDK2 in ovarian cancer cells, leading to reduced tumor growth in vivo.
  • Case Study on Inflammatory Response : Another research effort showed that pyrazole compounds could effectively reduce inflammation in models of rheumatoid arthritis by modulating cytokine production.
  • Clinical Trials : Ongoing clinical trials are evaluating the efficacy of pyrazole-based compounds in treating various cancers and inflammatory diseases, with preliminary results indicating promising outcomes.

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